

osilodrostat ketoconazole comparative inhibition potency

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Osilodrostat

CAS No.: 928134-65-0

Cat. No.: S548884

Get Quote

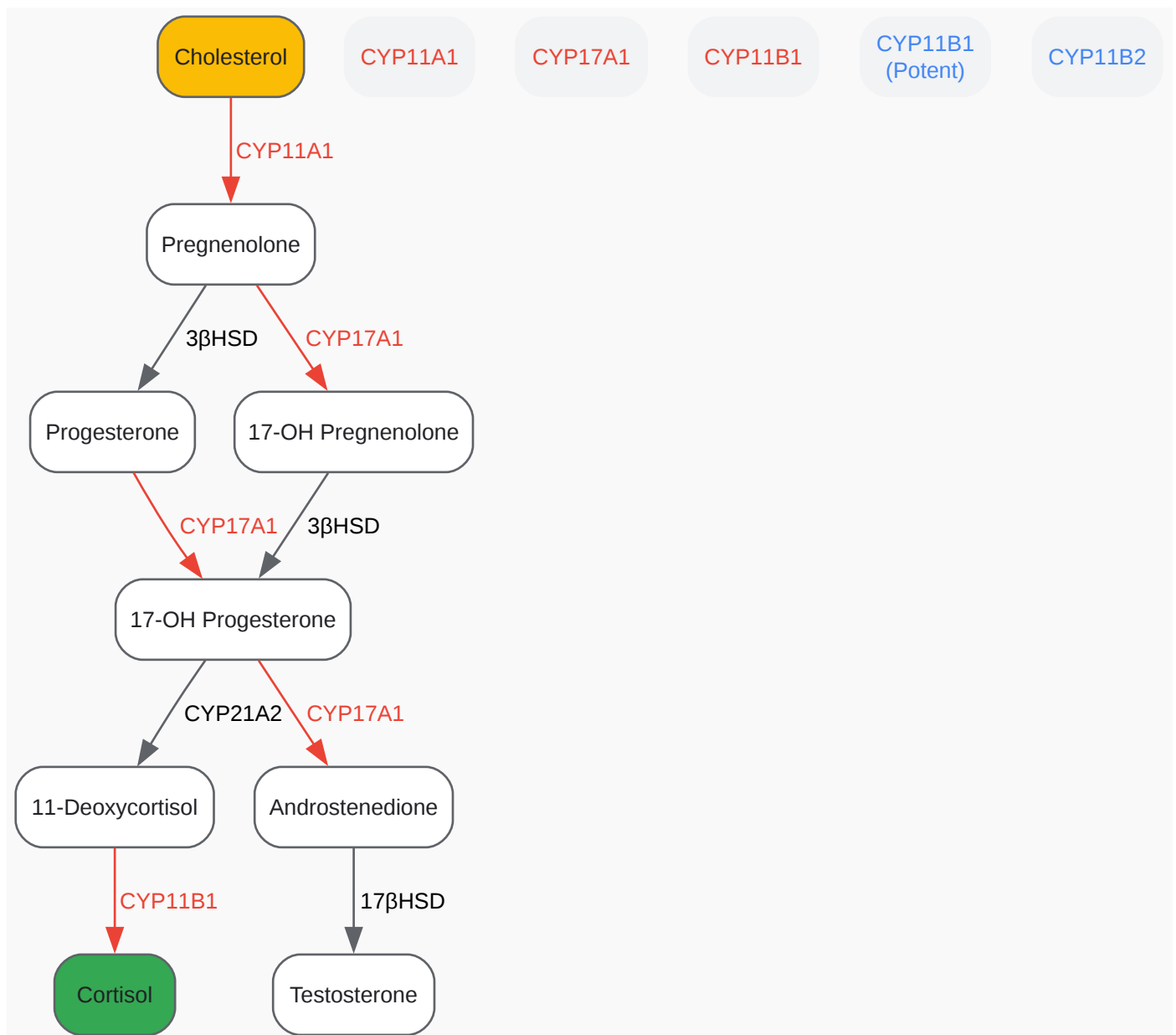
Molecular & Mechanistic Comparison

The table below compares the core characteristics and mechanisms of action of **osilodrostat** and ketoconazole.

Feature	Osilodrostat	Ketoconazole
Drug Class	Non-steroidal steroidogenesis inhibitor [1] [2]	Imidazole derivative [3]
Primary Molecular Target	11 β -hydroxylase (CYP11B1) [1] [2]	Broad inhibitor of multiple cytochrome P450 enzymes (e.g., CYP17A1, CYP11A1, CYP11B1) [3] [4]
Key Mechanism of Action	Potently inhibits the final step of cortisol synthesis, converting 11-deoxycortisol to cortisol [1] [5].	Broadly inhibits adrenal steroidogenesis, affecting multiple steps in the synthesis pathways of cortisol, androgens, and (to a lesser extent) aldosterone [3] [4].
Secondary Target	Aldosterone synthase (CYP11B2), inhibiting the final step of aldosterone synthesis [1] [2].	-

Feature	Osilodrostat	Ketoconazole
Effect on Precursor Hormones	Leads to accumulation of 11-deoxycortisol and 11-deoxycorticosterone, which can cause hypokalemia, hypertension, or edema [1] [2].	Can lead to accumulation of androstenedione and testosterone, potentially causing hirsutism and acne [3].

The following diagram illustrates the steroidogenic pathway and the specific enzymatic targets of **osilodrostat** and ketoconazole.



Click to download full resolution via product page

Experimental Potency & Pharmacokinetics

Key Experimental Data and Protocol

A pivotal *in vitro* study directly compared the inhibitory potency of **osilodrostat**, metyrapone, and ketoconazole in human adrenocortical HAC15 cell cultures [1] [5].

- **Experimental System:** Human adrenocortical HAC15 cell line [1] [5].
- **Measured Outcome:** Cortisol production inhibition [1] [5].
- **Key Metric: Half Maximal Inhibitory Concentration (IC₅₀)** – the concentration of a drug required to inhibit a biological process by half. A lower IC₅₀ indicates higher potency [1] [5].

The quantitative results and pharmacokinetic parameters from this experiment are summarized below.

Parameter	Osilodrostat	Ketoconazole	Comparative Insight
IC ₅₀ for Cortisol Production [1] [5]	0.0347 µM	0.6210 µM	Osilodrostat is approximately 18 times more potent than ketoconazole <i>in vitro</i> .
Elimination Half-Life [1] [5]	~4 hours	~3.3 hours	Osilodrostat's longer half-life supports a twice-daily dosing schedule.
Typical Daily Dosage [3] [6] [4]	2 - 60 mg (max)	200 - 1200 mg	The significantly lower dosage for osilodrostat aligns with its higher potency [1].

Clinical Efficacy & Safety Profile

Data from clinical trials and real-world studies show how the pharmacological differences translate into clinical performance.

Aspect	Osilodrostat	Ketoconazole
Clinical Efficacy (UFC Normalization)	High efficacy: 66-100% in Phase II/III trials [3]; up to 90% in real-world studies [7].	Moderate to high efficacy: Reported rates of 45-93% in various studies [3] [4].
Onset of Action	Rapid control of hypercortisolism [7].	Rapid control of hypercortisolism [3].
Common Adverse Events (AEs)	Fatigue, nausea, headache, diarrhea [1] [8].	Nausea, vomiting, hepatotoxicity, skin rash [3].
AEs of Special Interest	Adrenal insufficiency , hypokalemia, hypertension (due to precursor accumulation), QT prolongation [1] [9] [6].	Hepatotoxicity (including elevated liver enzymes), adrenal insufficiency, gynecomastia in males [3] [4].
Key Clinical Advantage	High potency and sustained efficacy; suitable for long-term treatment [4].	-
Key Clinical Limitation	Requires careful monitoring for hypokalemia and adrenal insufficiency [9].	Black Box Warning for hepatotoxicity; requires intensive liver function monitoring [3].

Research and Development Implications

- **Potency and Selectivity:** **Osilodrostat**'s high potency and targeted action on CYP11B1 are key advantages [1] [2]. However, its specificity for the final synthesis step leads to precursor accumulation [2]. Ketoconazole's broader inhibition might be useful in specific contexts but increases the risk of side effects like gynecomastia and hepatotoxicity [3].
- **Clinical Utility:** The choice depends on the clinical scenario. **Osilodrostat** may be preferred for long-term management due to its potency and dosing convenience [4]. Ketoconazole might be considered with caution, especially in patients with underlying liver conditions [3].
- **Real-World Performance:** Real-world studies confirm **osilodrostat**'s high efficacy (up to 90% complete response) [7] and highlight the need for vigilance regarding adrenal insufficiency, which can occur even during long-term, stable dosing [9].

In summary, while both drugs are effective steroidogenesis inhibitors, **osilodrostat** holds a clear advantage in terms of biochemical potency and is often favored for long-term control, whereas ketoconazole's use is

tempered by its significant hepatotoxicity risk.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. : A Novel Osilodrostat of 11-Beta-Hydroxylase for the... Potent Inhibitor [pmc.ncbi.nlm.nih.gov]
2. : Uses, Interactions, Mechanism of... | DrugBank Online Osilodrostat [go.drugbank.com]
3. Thieme E-Journals - Experimental and Clinical Endocrinology... [thieme-connect.com]
4. Cushing's disease: adrenal steroidogenesis inhibitors | Pituitary [link.springer.com]
5. Osilodrostat: A Novel Potent Inhibitor of 11-Beta ... [touchendocrinology.com]
6. Isturisa 1 mg film coated tablets - Summary of Product Characteristics... [medicines.org.uk]
7. Real-World Data on the Efficacy and Safety of Osilodrostat ... [mdpi.com]
8. Osilodrostat Treatment of Cushing Syndrome in Real-World ... [pmc.ncbi.nlm.nih.gov]
9. Prolonged adrenal suppression after osilodrostat ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [osilodrostat ketoconazole comparative inhibition potency].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548884#osilodrostat-ketoconazole-comparative-inhibition-potency>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com